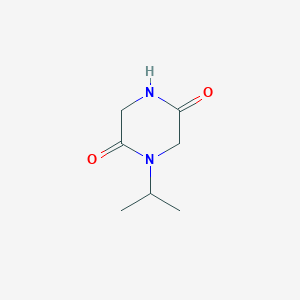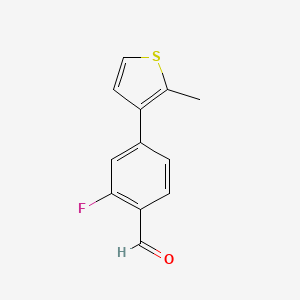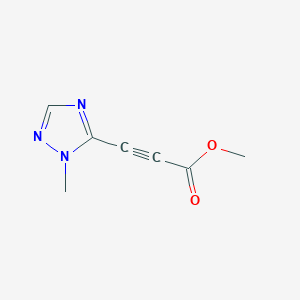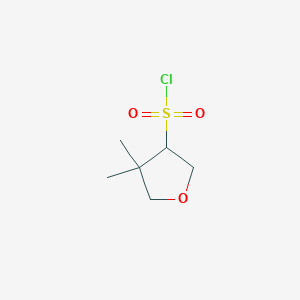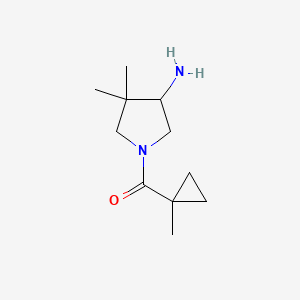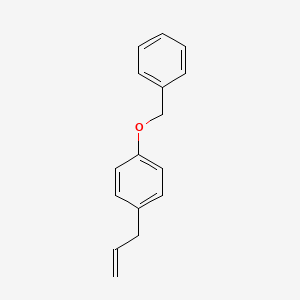
1-(Benzyloxy)-4-(prop-2-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-4-benzyloxybenzene is an organic compound with the molecular formula C16H16O It is a derivative of benzene, featuring an allyl group (–CH2CH=CH2) and a benzyloxy group (–OCH2C6H5) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-4-benzyloxybenzene can be synthesized through several methods. One common approach involves the alkylation of 4-benzyloxyphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: While specific industrial production methods for 1-allyl-4-benzyloxybenzene are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-4-benzyloxybenzene undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form 1-propyl-4-benzyloxybenzene.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of 1-propyl-4-benzyloxybenzene.
Substitution: Formation of various substituted benzenes depending on the nucleophile used.
Scientific Research Applications
1-Allyl-4-benzyloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-allyl-4-benzyloxybenzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular membranes or enzymes, disrupting normal cellular functions. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biomolecules.
Comparison with Similar Compounds
1-Allyl-4-methoxybenzene (Estragole): Similar structure but with a methoxy group instead of a benzyloxy group.
1-Allyl-4-hydroxybenzene (Eugenol): Contains a hydroxyl group instead of a benzyloxy group.
1-Allyl-4-ethoxybenzene: Features an ethoxy group instead of a benzyloxy group.
Uniqueness: 1-Allyl-4-benzyloxybenzene is unique due to the presence of both an allyl and a benzyloxy group, which confer distinct chemical reactivity and potential applications. The benzyloxy group provides additional stability and can participate in various chemical reactions, making this compound versatile for synthetic and industrial purposes.
Properties
CAS No. |
90617-59-7 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-phenylmethoxy-4-prop-2-enylbenzene |
InChI |
InChI=1S/C16H16O/c1-2-6-14-9-11-16(12-10-14)17-13-15-7-4-3-5-8-15/h2-5,7-12H,1,6,13H2 |
InChI Key |
RGXAYGBSOLICPF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



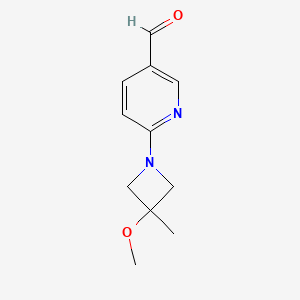
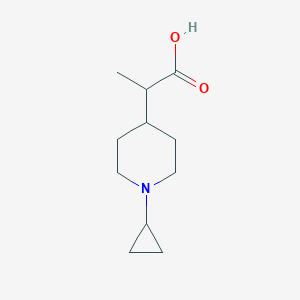
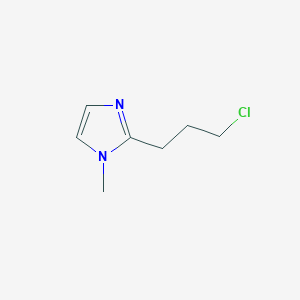



![1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13176690.png)
